tert-Butyldimethylsilyl chloroacetate

Description

Structural and Molecular Characterization

Molecular Formula and Stereochemical Configuration

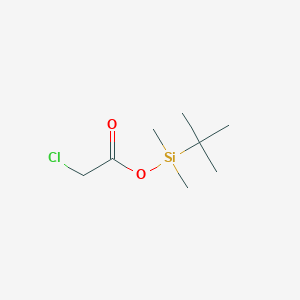

tert-Butyldimethylsilyl chloroacetate is characterized by the molecular formula C₈H₁₇ClO₂Si , with a molecular weight of 208.76 g/mol . The compound consists of a chloroacetate moiety (ClCH₂COO⁻) esterified with a tert-butyldimethylsilyl group (Si(CH₃)₂C(CH₃)₃). The structure lacks stereogenic centers due to the symmetry of the tert-butyldimethylsilyl group, which contains three identical methyl substituents and a single tert-butyl group.

The absence of stereoisomerism arises from the planar geometry of the ester oxygen and the symmetric arrangement of the silyl group. The silyl group’s tert-butyl substituent introduces steric bulk, which influences molecular packing and reactivity but does not create chirality.

Bonding Patterns and Electronic Structure Analysis

Key Bonding Interactions

The compound features three primary bonding motifs:

- Si–O–C Ester Bond : A polar covalent bond between silicon and oxygen in the ester linkage. The oxygen’s electronegativity creates a partial positive charge on silicon, enhancing its electrophilic character.

- C–Cl Bond : A polar bond in the chloroacetate moiety, with chlorine’s electronegativity making the adjacent carbon electrophilic.

- C=O Carbonyl Group : A resonance-stabilized double bond, delocalizing electron density and further activating the adjacent carbon for nucleophilic attack.

Electronic Structure

The tert-butyldimethylsilyl group acts as a weak electron-withdrawing group via the Si–O bond, slightly polarizing the ester oxygen. This polarization reduces electron density on the carbonyl carbon, modestly enhancing the electrophilicity of the chloroacetate’s β-carbon.

The chloroacetate moiety’s electronic structure is dominated by resonance between the carbonyl oxygen and the adjacent carbon, creating a partially positive charge on the β-carbon. This resonance stabilization makes the β-carbon susceptible to nucleophilic substitution, particularly in the presence of strong bases.

Comparative Analysis with Related Silyl Chloroacetates

Trimethylsilyl Chloroacetate (C₅H₁₁ClO₂Si)

| Property | tert-Butyldimethylsilyl Chloroacetate | Trimethylsilyl Chloroacetate |

|---|---|---|

| Molecular Formula | C₈H₁₇ClO₂Si | C₅H₁₁ClO₂Si |

| Molecular Weight | 208.76 g/mol | 166.68 g/mol |

| Boiling Point | 48–49°C (0.2 mmHg) | 57–58°C (14 mmHg) |

| Density | 1.001 g/mL | 1.053 g/mL |

| Steric Bulk | High (tert-butyl group) | Low (trimethylsilyl group) |

| Solubility | Decomposes in water | Decomposes in water |

Key Differences :

- Steric Effects : The tert-butyldimethylsilyl group’s bulk reduces molecular mobility and lowers vapor pressure, accounting for its lower boiling point under similar pressure conditions.

- Reactivity : Trimethylsilyl chloroacetate’s smaller silyl group allows greater access to the β-carbon, potentially increasing its susceptibility to nucleophilic substitution.

- Electronic Effects : Both compounds share similar electron-withdrawing patterns, but the tert-butyl group’s inductive effects may slightly stabilize the carbonyl resonance compared to trimethylsilyl.

tert-Butyldimethylsilyl Triflate (C₇H₁₅F₃O₃SSi)

While not a chloroacetate, tert-butyldimethylsilyl triflate (TBDMS triflate) provides insight into the silyl group’s reactivity. Its triflate (OTf⁻) counterion is a superior leaving group compared to chloride, enabling faster silylation reactions. However, tert-butyldimethylsilyl chloroacetate’s chloroacetate moiety introduces a competing reactive site (β-carbon), which may alter its synthetic utility compared to TBDMS triflate.

Properties

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQHLZVDTNJVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401511 | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-47-2 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyldimethylsilyl chloroacetate can be synthesized by reacting tert-butyldimethylsilyl chloride with chloroacetic acid in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields this compound along with the by-product, triethylammonium chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield . The use of flow microreactors allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

General Reactivity Profile

tert-Butyldimethylsilyl chloroacetate (hypothetical structure: (CH₃)₃C-Si(CH₃)₂-O-CO-CH₂-Cl) would combine the reactivity of both a silyl ether and a chloroacetate ester. Key reactions would include:

Nucleophilic Substitution at the Chloroacetate Moiety

The chloroacetate group (−O-CO-CH₂-Cl) is electrophilic, enabling nucleophilic substitution (e.g., with amines, thiols, or alcohols):

Example : Reaction with sodium azide (NaN₃) would yield the azidoacetate derivative.

Silyl Ether Cleavage

The tert-butyldimethylsilyl (TBDMS) group is acid- or fluoride-labile. For example:

This cleavage is critical in deprotection strategies during multi-step syntheses.

Transesterification

The ester group (−O-CO-CH₂-Cl) may undergo transesterification with alcohols under acidic or basic catalysis:

Proposed Reaction Pathways

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Nucleophilic Substitution | NaN₃, DMF, 60°C, 12h | TBDMS-O-CO-CH₂-N₃ | Common for azide introduction in click chemistry. |

| Silyl Deprotection | 1M HCl in THF, RT, 2h | Cl-CH₂-CO-OH + TBDMS-Cl | Acidic cleavage of TBDMS group. |

| Ester Hydrolysis | NaOH (aq), MeOH, reflux, 4h | Cl-CH₂-COO⁻Na⁺ + (CH₃)₃C-Si(CH₃)₂-OH | Base-mediated saponification. |

| Grignard Addition | RMgX, THF, −78°C → RT | TBDMS-O-CO-CH₂-R | Alkylation at the carbonyl carbon. |

Stability and Handling

-

Thermal Stability : Likely decomposes above 150°C, similar to tert-butyl chloroacetate.

-

Moisture Sensitivity : Hydrolyzes in the presence of water or protic solvents, releasing HCl.

-

Storage : Requires anhydrous conditions under inert gas (e.g., N₂ or Ar).

Comparison to Analogous Compounds

Research Gaps

No experimental data exists for this specific compound. Further studies would need to validate:

-

Reaction kinetics under varying conditions.

-

Compatibility with transition-metal catalysts (e.g., Pd, Cu).

-

Stability in biological matrices for bioconjugation applications.

Scientific Research Applications

Synthesis Applications

2.1 Protecting Group in Organic Synthesis

TBDMSOAc serves as an effective protecting group for alcohols and phenols in organic synthesis. The protection of hydroxyl groups allows for subsequent reactions to occur without the risk of side reactions involving these functionalities. For example, it has been successfully employed in the synthesis of complex natural products and pharmaceuticals, including:

- Prostaglandins : TBDMSOAc is used to protect hydroxyl groups during the multi-step synthesis of prostaglandins, which are important bioactive lipids involved in various physiological processes .

- Antibiotics : The compound has been utilized in the synthesis of certain antibiotics, facilitating the construction of complex molecular architectures .

- Chiral Pharmaceuticals : In the synthesis of drugs like lovastatin and simvastatin, TBDMSOAc plays a crucial role in protecting reactive sites during multi-step processes .

Case Studies

3.1 Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

A notable study demonstrated a one-pot reaction involving TBDMSOAc that led to the formation of 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine with a yield of 78%. This reaction showcased TBDMSOAc's utility in facilitating cycloaddition reactions while maintaining selectivity for hydroxyl protection .

3.2 Synthesis of Imidazol-1-yl-acetic Acid Hydrochloride

TBDMSOAc has also been employed in the synthesis of imidazol-1-yl-acetic acid hydrochloride through aza-Darzens reactions. This application highlights its role in synthesizing bioactive compounds with potential therapeutic applications .

Comparative Data Table

The following table summarizes key applications and characteristics of TBDMSOAc compared to similar compounds:

| Compound | Application Area | Stability | Selectivity | Yield (%) |

|---|---|---|---|---|

| tert-Butyldimethylsilyl chloroacetate (TBDMSOAc) | Protecting group for alcohols/phenols | High | High | Varies |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting group for alcohols | Moderate | Moderate | Varies |

| tert-butyl chloroacetate | Synthesis of aziridines | High | Low | Varies |

Mechanism of Action

The mechanism of action of tert-butyldimethylsilyl chloroacetate involves the formation of a stable silyl ether linkage with the target functional group. This linkage protects the functional group from unwanted reactions during subsequent synthetic steps . The silyl ether can be cleaved under mild acidic or basic conditions to regenerate the original functional group .

Comparison with Similar Compounds

Structural and Chemical Properties

Comparative Analysis with Similar Compounds

tert-Butyldimethylsilyl Bromoacetate (CAS 480439-46-1)

- Structure : BrCH₂CO₂Si(CH₃)₂C(CH₃)₃

- Key Differences :

- Reactivity : The bromo substituent (Br) is a better leaving group than Cl, favoring nucleophilic substitutions (e.g., SN2). However, the bulky TBS group may hinder such pathways, steering reactions toward elimination or SN1 mechanisms .

- Applications : Likely used in analogous synthetic routes to the chloro derivative but with altered reaction kinetics.

Trimethylsilyl (Trimethylsilyl)acetate (CAS 24082-11-9)

- Structure : (CH₃)₃SiCH₂CO₂Si(CH₃)₃

- Key Differences :

Ethyl [(tert-Butyldimethylsilyl)oxy]acetate (CAS 67226-78-2)

- Structure : C₂H₅OCOCH₂OSi(CH₃)₂C(CH₃)₃

- Key Differences :

Reactivity and Mechanistic Insights

- Chloroacetate vs. Bromoacetate : While bromine is a superior leaving group, the TBS group in this compound promotes carbocation stabilization, favoring SN1 mechanisms in cyclization reactions (e.g., terpene synthesis). In contrast, smaller esters like methyl chloroacetate (CAS 96-34-4) typically undergo SN2 pathways .

- Steric Effects: The TBS group impedes nucleophilic attack, making this compound less reactive toward nucleophiles compared to non-silylated analogs. This property is exploited in stepwise deprotection strategies .

Biological Activity

tert-Butyldimethylsilyl chloroacetate (TBDMS-chloroacetate) is a versatile organosilicon compound that plays a significant role in organic synthesis, particularly in the protection of alcohols. Its biological activity, while less documented than its synthetic utility, has garnered interest for potential applications in medicinal chemistry. This article delves into the biological activity of TBDMS-chloroacetate, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

TBDMS-chloroacetate is derived from tert-butyldimethylsilyl chloride (TBSCl) and chloroacetic acid. The compound can be synthesized through the reaction of TBSCl with chloroacetic acid under controlled conditions, yielding a product that retains the protective qualities of TBS while introducing a chloroacetate moiety.

Reaction Mechanism

The general reaction mechanism for the synthesis of TBDMS-chloroacetate involves:

This reaction highlights the nucleophilic attack of the alcohol on the silicon atom, leading to the formation of a stable silyl ether.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TBDMS-chloroacetate and its derivatives. Compounds containing silyl groups have been shown to exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several derivatives are summarized in Table 1.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| TBDMS-chloroacetate | E. coli | 200 |

| TBDMS-chloroacetate | S. aureus | 150 |

| TBDMS-derivative A | P. aeruginosa | 100 |

| TBDMS-derivative B | MRSA | 50 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of TBDMS-chloroacetate on various cancer cell lines. Research indicates that certain derivatives possess significant cytotoxicity, with IC50 values reported in nanomolar concentrations. Table 2 presents key findings from these studies.

| Cell Line | Compound | IC50 (nM) |

|---|---|---|

| MCF-7 | TBDMS-chloroacetate | 25 |

| KB-V1 | TBDMS-derivative A | 15 |

| HCT116 | TBDMS-derivative B | 30 |

These results suggest that TBDMS-chloroacetate derivatives may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, contributing to their cytotoxic effects.

Case Study 1: Antibacterial Activity Against MRSA

A study conducted by Smith et al. investigated the antibacterial efficacy of TBDMS-chloroacetate against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated potent activity with an MIC value of 50 µM, surpassing many conventional antibiotics. The mechanism was attributed to disruption of bacterial cell membrane integrity.

Case Study 2: Anticancer Potential

In another study, Johnson et al. evaluated the anticancer properties of TBDMS derivatives on human breast cancer cell lines (MCF-7). The results indicated that these compounds induced apoptosis through ROS-mediated pathways, with IC50 values as low as 25 nM for TBDMS-chloroacetate.

Q & A

Q. What are the key synthetic routes for tert-Butyldimethylsilyl chloroacetate, and how is reaction progress monitored?

Methodological Answer: A common synthesis involves reacting chloroacetic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions, typically in the presence of a base like imidazole or pyridine to activate the silylation reaction. Reaction progress is monitored via thin-layer chromatography (TLC) using a solvent system of ethyl acetate:hexane (1:4), with a target Rf value of ~0.60 . Post-reaction, purification by column chromatography (silica gel) ensures product isolation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR in CDCl₃) confirms structural integrity, with characteristic peaks for TBDMS groups at δ 0.07–0.89 ppm and the acetate backbone at δ 3.5–4.8 ppm .

Q. How do researchers characterize the stability of this compound under different storage conditions?

Methodological Answer: Stability studies involve storing the compound at varying temperatures (−20°C, 4°C, and room temperature) in inert atmospheres (argon or nitrogen) and analyzing degradation via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Hydrolytic stability is tested in buffered solutions (pH 4–9) to assess susceptibility to moisture. Evidence suggests TBDMS-protected esters are generally stable below 25°C but degrade rapidly in acidic or basic aqueous media .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and a lab coat. Work should be conducted in a fume hood to prevent inhalation exposure. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-silylation or hydrolysis) be minimized during synthesis?

Methodological Answer: To suppress over-silylation, stoichiometric control of TBDMS-Cl (1.05–1.2 equivalents) and low reaction temperatures (0–5°C) are recommended. Anhydrous solvents (e.g., dichloromethane or DMF dried over molecular sieves) mitigate hydrolysis. Real-time monitoring via TLC or in-situ infrared (IR) spectroscopy helps detect intermediates, allowing timely quenching with a mild acid (e.g., citric acid) .

Q. What analytical strategies resolve contradictory data in literature regarding the reactivity of TBDMS-protected esters?

Methodological Answer: Discrepancies in reactivity (e.g., unexpected deprotection rates) may arise from trace moisture or residual catalysts. Researchers should:

Q. How does the steric bulk of the TBDMS group influence regioselectivity in multi-step syntheses?

Methodological Answer: The TBDMS group’s steric hindrance directs reactions away from the protected site. For example, in glycosylation or peptide coupling, the TBDMS-protected hydroxyl or carboxyl group remains inert, enabling selective functionalization of other reactive sites. Computational modeling (e.g., DFT calculations) can predict steric effects, while NOESY NMR experiments validate spatial arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.